8-Bromo-2-methyl-5-nitroquinoline
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Overview
Description
8-Bromo-2-methyl-5-nitroquinoline is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Quinoline synthesis involves various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of this compound is C10H7BrN2O2 . The InChI code is 1S/C10H7BrN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3 .Chemical Reactions Analysis
Quinoline undergoes nucleophilic and electrophilic substitution reactions . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical and Chemical Properties Analysis
The molecular weight of this compound is 267.08 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Intermediate in Drug Development
8-Bromo-2-methyl-5-nitroquinoline and its derivatives are significant in the synthesis of various pharmacologically active compounds. One example is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in the development of PI3K/mTOR inhibitors (Fei Lei et al., 2015).
Potential Prodrug Systems
Derivatives of this compound have been explored as potential prodrug systems for bioreductive activation. This involves modifications like the introduction of different substituents and exploring their potential in drug delivery and activation mechanisms (Gavin D. Couch et al., 2008).
Antimicrobial and Anticancer Agents
Certain derivatives, like 8-hydroxy-5-nitroquinoline, show antimicrobial, anti-inflammatory, and anticancer properties. They have been studied for their photochemistry and potential in treating various diseases (Ran Wang et al., 2022). Additionally, 6-Bromo-5-nitroquinoline, a related compound, exhibited significant antiproliferative activity against cancer cell lines (Tuğba Kul Köprülü et al., 2018).
Corrosion Inhibition
8-Hydroxyquinoline derivatives have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential industrial applications of these compounds beyond the pharmaceutical realm (M. Rbaa et al., 2019).
Photolabile Protecting Groups
Brominated hydroxyquinolines, closely related to this compound, have been synthesized and used as photolabile protecting groups. These compounds have applications in the release of biological messengers and demonstrate sensitivity to multiphoton excitation (O. Fedoryak et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-bromo-2-methyl-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVAXCFWFXWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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